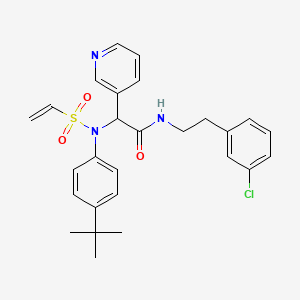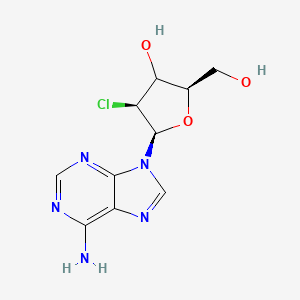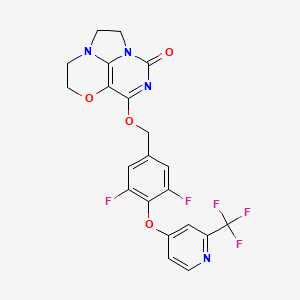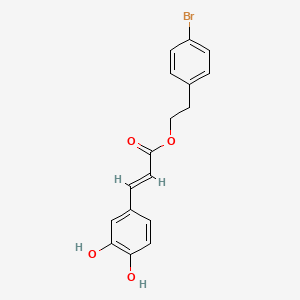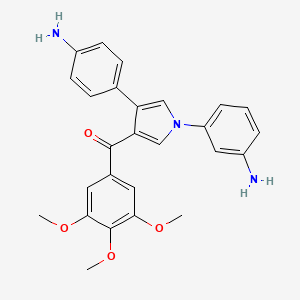
Anticancer agent 48
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anticancer agent 48 is a novel compound that has shown significant promise in the treatment of various types of cancer. This compound is part of a new class of anticancer agents that target specific molecular pathways involved in cancer cell proliferation and survival. Its unique mechanism of action and high specificity make it a valuable addition to the arsenal of anticancer therapies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 48 involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions typically involve the use of strong acids or bases as catalysts and are carried out under controlled temperature and pressure conditions.
Functionalization: The core structure is then functionalized with various substituents to enhance its anticancer activity. This step involves the use of reagents such as halogens, alkylating agents, and oxidizing agents.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow synthesis techniques. This method allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.
化学反応の分析
Types of Reactions: Anticancer agent 48 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, alkylating agents, and other substituents under various reaction conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different levels of anticancer activity and can be further studied for their therapeutic potential.
科学的研究の応用
Anticancer agent 48 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system for studying the mechanisms of various chemical reactions. Its unique structure and reactivity make it an ideal candidate for research in organic and medicinal chemistry.
Biology: In biological research, this compound is used to study the molecular pathways involved in cancer cell proliferation and survival. It serves as a valuable tool for understanding the mechanisms of cancer and developing new therapeutic strategies.
Medicine: The primary application of this compound is in the treatment of cancer. Clinical trials have shown that the compound is effective against a wide range of cancer types, including breast, lung, and colon cancer. Its high specificity and low toxicity make it a promising candidate for further development as a cancer therapy.
Industry: In the pharmaceutical industry, this compound is used as a lead compound for the development of new anticancer drugs. Its unique properties and high efficacy make it an attractive target for drug discovery and development.
作用機序
The mechanism of action of Anticancer agent 48 involves the inhibition of specific molecular targets involved in cancer cell proliferation and survival. The compound binds to these targets and disrupts their normal function, leading to the death of cancer cells. The key molecular targets and pathways involved include:
Tyrosine Kinases: this compound inhibits the activity of tyrosine kinases, which are enzymes that play a crucial role in cell signaling and proliferation.
Apoptosis Pathways: The compound activates apoptosis pathways, leading to programmed cell death in cancer cells.
DNA Repair Mechanisms: this compound interferes with DNA repair mechanisms, preventing cancer cells from repairing damaged DNA and leading to cell death.
類似化合物との比較
Anticancer agent 48 is unique in its high specificity and low toxicity compared to other similar compounds. Some of the similar compounds include:
特性
分子式 |
C26H25N3O4 |
|---|---|
分子量 |
443.5 g/mol |
IUPAC名 |
[1-(3-aminophenyl)-4-(4-aminophenyl)pyrrol-3-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C26H25N3O4/c1-31-23-11-17(12-24(32-2)26(23)33-3)25(30)22-15-29(20-6-4-5-19(28)13-20)14-21(22)16-7-9-18(27)10-8-16/h4-15H,27-28H2,1-3H3 |
InChIキー |
HWEPQWQOQSZLRC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CN(C=C2C3=CC=C(C=C3)N)C4=CC=CC(=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


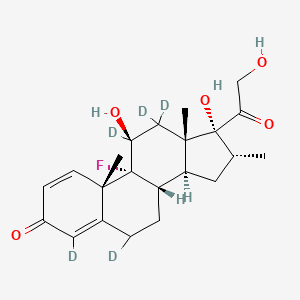
![[3-[4-[(1E,3E)-4-[4-(diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]-2-hydroxypropyl]-(2-hydroxyethyl)-dimethylazanium;dibromide](/img/structure/B12409352.png)
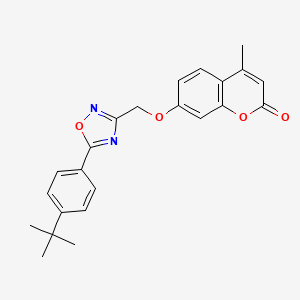

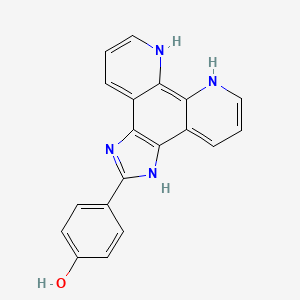
![19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propanoylamino]acetyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid](/img/structure/B12409359.png)


